(3S)-3-Carboxy-3-hydroxypropanoyl-CoA
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Overview
Description
(3S)-3-carboxy-3-hydroxypropanoyl-CoA is a 3-hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the 3-carboxy group of (3S)-3-carboxy-3-hydroxypropanoic acid. It derives from a (S)-malic acid and a butyryl-CoA. It is a conjugate acid of a this compound(5-).
Scientific Research Applications
1. Biosynthesis of 3-Hydroxypropionic Acid
The compound is pivotal in the biosynthesis of 3-hydroxypropionic acid (3-HP), a platform chemical with numerous applications. Research demonstrates that cyanobacteria can be engineered to produce 3-HP directly from CO2, which offers a sustainable alternative to petroleum-based processes (Wang et al., 2016).
2. Metabolic Engineering in Yeast
Studies have focused on metabolic engineering in Saccharomyces cerevisiae to enhance the production of 3-HP. By increasing the availability of malonyl-CoA and improving NADPH supply, researchers achieved significantly higher 3-HP production (Chen et al., 2014).
3. Enzymatic Studies
Enzymatic studies related to the stereochemistry of the enoyl-CoA hydratase reaction offer insights into the biochemical transformations involving 3-hydroxyacyl-CoA derivatives, which are relevant to the metabolism of (3S)-3-Carboxy-3-hydroxypropanoyl-CoA (Willadsen & Eggerer, 1975).
4. Production of Biodegradable Polymers
Research on the biosynthetic pathway for poly(3-Hydroxypropionate) in recombinant Escherichia coli sheds light on the use of this compound in producing biodegradable thermoplastics (Wang et al., 2012).
5. Engineering Microbial Cell Factories
Further advances in metabolic engineering have been made in Methylobacterium extorquens AM1, demonstrating the potential of engineered microbial cell factories to produce 3-HP from alternative carbon feedstocks like methanol (Yang et al., 2017).
Properties
Molecular Formula |
C25H40N7O20P3S |
---|---|
Molecular Weight |
883.6 g/mol |
IUPAC Name |
(2S)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C25H40N7O20P3S/c1-25(2,19(37)22(38)28-4-3-14(34)27-5-6-56-15(35)7-12(33)24(39)40)9-49-55(46,47)52-54(44,45)48-8-13-18(51-53(41,42)43)17(36)23(50-13)32-11-31-16-20(26)29-10-30-21(16)32/h10-13,17-19,23,33,36-37H,3-9H2,1-2H3,(H,27,34)(H,28,38)(H,39,40)(H,44,45)(H,46,47)(H2,26,29,30)(H2,41,42,43)/t12-,13+,17+,18+,19-,23+/m0/s1 |
InChI Key |
HJQWLHMLMCDAEL-ZTGLTYRUSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C[C@@H](C(=O)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C(=O)O)O)O |
Synonyms |
coenzyme A, malyl- malyl-CoA malyl-coenzyme A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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